molecular formula C14H18N6O3S B2989083 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide CAS No. 900135-64-0

4-methyl-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

Cat. No. B2989083
CAS RN: 900135-64-0
M. Wt: 350.4
InChI Key: LFXQDPWPKQJQAT-UHFFFAOYSA-N
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Description

4-methyl-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research on benzamide derivatives, including compounds similar to 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, involves novel synthesis methods. For instance, Wu et al. (2014) explored the synthesis of benzamide derivatives by reacting substituted benzoic acids with piperidine and other compounds, using advanced techniques like FT-IR, 1H-NMR, and X-ray crystallography for structural determination (Wu et al., 2014).

Biological Activities and Applications

  • Antibacterial Properties : Benzamide derivatives, including those structurally related to 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, have been studied for their antibacterial properties. For instance, Khalid et al. (2016) synthesized N-substituted derivatives with moderate to notable antibacterial activity (Khalid et al., 2016).

Chemical Properties and Interaction Studies

  • Molecular Interaction Studies : The molecular interactions of certain benzamide derivatives with receptors have been examined. For example, a study by Shim et al. (2002) on a similar compound analyzed its conformational properties and interaction with the CB1 cannabinoid receptor, using methods like AM1 molecular orbital method and 3D-quantitative structure-activity relationship models (Shim et al., 2002).

Pharmacokinetics and Metabolism

  • Metabolism in Cancer Treatment : Research on similar compounds includes studying their pharmacokinetics, such as in the context of cancer treatment. Teffera et al. (2013) investigated the metabolism of novel anaplastic lymphoma kinase inhibitors, providing insights into enzymatic hydrolysis and clearance mechanisms (Teffera et al., 2013).

Spectroscopic and Optical Properties

  • Optical Properties for Technological Applications : The structural and optical properties of benzamide derivatives can be significant for technological applications. Prathebha et al. (2022) presented results on the spectroscopic and physicochemical properties of a piperidine-driven material, focusing on its potential for optical limiting applications (Prathebha et al., 2022).

properties

IUPAC Name

4-methyl-3-piperidin-1-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3S/c1-10-5-6-11(13(21)15-14-16-18-19-17-14)9-12(10)24(22,23)20-7-3-2-4-8-20/h5-6,9H,2-4,7-8H2,1H3,(H2,15,16,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXQDPWPKQJQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

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